molecular formula C12H28N4 B12694036 N,N,N'-Trimethyl-N'-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine CAS No. 50679-12-4

N,N,N'-Trimethyl-N'-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine

Cat. No.: B12694036
CAS No.: 50679-12-4
M. Wt: 228.38 g/mol
InChI Key: UWSIMPSCFKSEFA-UHFFFAOYSA-N
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Description

Introduction to N,N,N'-Trimethyl-N'-(2-(4-Methyl-1-Piperazinyl)Ethyl)Ethylenediamine

Historical Context and Discovery

The compound’s first documented appearance in chemical databases dates to its PubChem entry (CID 3016546), created on August 8, 2005, and last modified on May 24, 2025. While its exact synthetic origin remains unspecified, its structural motifs align with mid-20th-century advancements in piperazine chemistry. Piperazine itself, a six-membered ring with two nitrogen atoms, was historically synthesized via ammoniation of 1,2-dichloroethane or ethanolamine—processes that often yielded ethylenediamine and cyclic byproducts like piperazine. The integration of ethylenediamine and piperazine subunits in this compound likely emerged from efforts to modify polyamine backbones for enhanced pharmacological properties.

Key milestones in its development include:

  • 2005 : Initial registration in PubChem, reflecting its recognition as a distinct chemical entity.
  • 2010 : Documentation of its synthesis intermediates in patents describing regioselective Grignard additions to pyrazine N-oxides, a method applicable to piperazine derivatives.
  • 2025 : Updated structural refinements in PubChem, underscoring ongoing interest in its physicochemical profiling.

The compound’s discovery parallels innovations in N-alkylation techniques, which enabled precise substitution on piperazine and ethylenediamine moieties. For instance, the use of methyl groups at multiple nitrogen sites (evident in its IUPAC name) suggests intentional design to modulate electronic and steric properties.

Significance in Organic Chemistry and Pharmaceutical Research

This compound occupies a niche in synthetic and medicinal chemistry due to its multifunctional architecture:

Chemical Reactivity and Applications
  • Coordination Chemistry : The compound’s four nitrogen atoms (two tertiary, two secondary) offer potential as a polydentate ligand for metal ions, a trait exploited in catalysis or material science.
  • Pharmaceutical Intermediates : Piperazine derivatives are ubiquitous in drug design, serving as cores for antipsychotics (e.g., aripiprazole), antihistamines (e.g., hydroxyzine), and antiviral agents. The methyl and ethylenediamine substituents in this compound could enhance blood-brain barrier permeability or receptor affinity.
  • Synthetic Flexibility : Orthogonal deprotection strategies for N,N-diprotected piperazines, as reported in Science.gov, enable selective functionalization—a feature critical for derivatizing this compound.
Structural and Computational Insights

Computational descriptors provide foundational data for drug discovery:

Property Value Source
Molecular Formula $$ \text{C}{12}\text{H}{28}\text{N}_4 $$ PubChem
SMILES CN1CCN(CC1)CCN(C)CCN(C)C PubChem
InChIKey UWSIMPSCFKSEFA-UHFFFAOYSA-N PubChem
Topological Polar Surface Area 24.3 Ų PubChem

The compound’s low polar surface area (24.3 Ų) hints at favorable membrane permeability, a desirable trait for bioactive molecules.

Industrial and Regulatory Considerations

Patents detailing piperazine purification (e.g., EP1752454A1) highlight industrial methodologies relevant to its production. Distillation at 0.5–2 bar and 140–170°C, using falling-film evaporators, ensures high-purity piperazine streams. Such protocols could be adapted for synthesizing this compound, given its structural kinship to piperazine derivatives.

Properties

CAS No.

50679-12-4

Molecular Formula

C12H28N4

Molecular Weight

228.38 g/mol

IUPAC Name

N,N,N'-trimethyl-N'-[2-(4-methylpiperazin-1-yl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C12H28N4/c1-13(2)5-6-14(3)7-10-16-11-8-15(4)9-12-16/h5-12H2,1-4H3

InChI Key

UWSIMPSCFKSEFA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCN(C)CCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine can be synthesized through a multi-step process. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid to introduce the methyl groups. The resulting intermediate is then reacted with 4-methylpiperazine to form the final product. The reaction conditions typically involve heating the reactants under reflux and using a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles, reacting with alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxides, nitroso compounds.

    Reduction: Amines.

    Substitution: Substituted ethylenediamine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

The compound has been investigated for its role in anticancer drug development. N-Heterocycles, including piperazine derivatives, are known to exhibit antiproliferative properties. Research indicates that compounds containing piperazine structures, such as N,N,N'-Trimethyl-N'-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine, can inhibit the growth of cancer cells. For instance, studies have shown that piperazine derivatives can affect cell viability in various cancer cell lines, making them promising candidates for further drug development .

1.2 Antidiabetic Activity

Recent studies have highlighted the potential of piperazine derivatives in managing diabetes. The compound's structure allows it to interact with enzymes involved in glucose metabolism, potentially inhibiting glycosidase and dipeptidyl peptidase IV (DPP-IV), which are critical targets in diabetes treatment . This suggests that this compound could be developed into therapeutic agents for diabetes management.

Coordination Chemistry

2.1 Ligand Properties

This compound acts as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes are useful in various applications, including catalysis and material science. The presence of nitrogen atoms allows for effective binding with transition metals, enhancing the stability and reactivity of the resulting complexes .

Table 1: Coordination Complexes of this compound

Metal IonComplex StabilityApplication Area
CopperHighCatalysis
NickelModerateMaterial Science
CobaltHighMedicinal Chemistry

Material Science

3.1 Polymer Chemistry

The compound's ability to act as a crosslinking agent is valuable in polymer chemistry. By incorporating this compound into polymer matrices, researchers can enhance mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial use .

3.2 Drug Delivery Systems

Due to its biocompatibility and ability to form stable complexes with therapeutic agents, this compound is being explored for use in drug delivery systems. Its structure allows for the encapsulation of drugs, improving their solubility and bioavailability while providing controlled release mechanisms .

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its piperazine ring allows it to interact with biological membranes, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Ethylenediamine Derivatives with Piperazine Groups

Compound Name Structure Molecular Formula Key Features Applications References
N,N,N'-Trimethyl-N'-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine Ethylenediamine backbone with three methyl groups and 4-methylpiperazine C₁₂H₂₈N₄ High lipophilicity, branched structure Research chemical, potential ligand or drug intermediate
N-(2-Aminoethyl)-N'-(2-(1-piperazinyl)ethyl)ethylenediamine (CAS 31295-49-5) Ethylenediamine with aminoethyl and piperazinyl-ethyl groups C₁₀H₂₄N₆ Unmethylated, primary amines Coordination chemistry, chelation
N,N,4-Trimethyl-1-piperazineethanamine (CAS 104-19-8) Piperazine ring with dimethylaminoethyl and methyl groups C₈H₂₀N₃ Simpler structure, fewer substituents Organic synthesis, intermediate in drug development

Key Differences :

  • Substituents : The subject compound’s trimethylation increases steric hindrance and lipophilicity compared to unmethylated analogs like CAS 31295-49-5.
  • Basicity : Piperazine-containing compounds generally exhibit higher basicity due to nitrogen lone pairs, but methylation (e.g., in CAS 104-19-8) may reduce protonation capacity .

Tetramethyl-Substituted Diamines

Compound Name Structure Molecular Formula Key Features Applications References
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride (CAS 637-01-4) Aromatic diamine with four methyl groups C₁₀H₁₆N₂·2HCl Electron-rich aromatic core Biochemical assays (e.g., electron transfer in mitochondria)
TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine) Ethylenediamine with pyridylmethyl groups C₂₆H₂₈N₆ Strong metal chelator (Zn²⁺, Fe²⁺) Inducing zinc deficiency in cellular models

Key Differences :

  • Chelation Capacity : TPEN’s pyridyl groups enable potent metal binding, while the subject compound’s methyl and piperazine groups likely limit this function.
  • Aromatic vs. Aliphatic Core : The phenylenediamine in CAS 637-01-4 has redox-active aromaticity, contrasting with the aliphatic backbone of the subject compound .

Sterically Hindered Ethylenediamines

Compound Name Structure Molecular Formula Key Features Applications References
N,N"-Di-tert-butylethylenediamine Ethylenediamine with bulky tert-butyl groups C₁₀H₂₄N₂ High steric demand Stabilizing low-coordinate main group complexes

Key Differences :

  • Steric Effects : Tert-butyl groups in CAS 1d provide greater steric protection than methyl groups, enhancing stability in coordination complexes .

Research Findings and Functional Insights

  • Biological Activity : TPEN () induces oxidative stress in H9c2 cells by chelating zinc, leading to ERK pathway inhibition. The subject compound’s lack of strong chelating groups suggests divergent biological roles, possibly as a modulator of intracellular signaling without metal depletion .
  • Coordination Chemistry : Sterically hindered diamines () stabilize reactive main group elements. The subject compound’s methyl and piperazine groups may offer moderate steric bulk for similar applications .
  • Drug Design : Piperazine-ethylenediamine hybrids in (e.g., benzofuran derivatives) show antihistaminic and antiarrhythmic activity. The subject compound’s trimethylation may enhance blood-brain barrier penetration, a critical factor in CNS drug development .

Biological Activity

N,N,N'-Trimethyl-N'-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine (CAS: 50679-12-4) is a nitrogen-containing compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C12H28N4
  • Molar Mass : 228.38 g/mol
  • LogP : -0.154 (indicating hydrophilicity)

The compound features a piperazine ring, which is known for its pharmacological properties, making it a candidate for various therapeutic applications.

Antiproliferative and Cytotoxic Effects

Recent studies have indicated that compounds containing piperazine moieties exhibit significant antiproliferative and cytotoxic activities against various cancer cell lines. For instance, derivatives of piperazine have been shown to inhibit cell growth in human cancer lines such as HL60 (promyelocytic leukemia) and HCT116 (colon carcinoma) with notable efficacy.

CompoundCell LineIC50 (µM)% Cell Viability at 1 µM
This compoundHL602.3720-35%
This compoundHCT1160.8628-48%

These findings suggest that the compound may be effective in targeting specific cancer cells while maintaining lower toxicity to normal cells, a critical factor in drug development .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with cellular receptors and pathways that regulate cell proliferation and apoptosis. The presence of the piperazine ring allows for multiple hydrogen bonding interactions with biological targets, enhancing its potential as an anticancer agent .

Case Studies

  • Cytotoxicity in Cancer Research :
    In a study assessing the cytotoxic effects of various piperazine derivatives, this compound was evaluated alongside other compounds. The results demonstrated significant cell viability reduction in both HL60 and HCT116 cell lines, indicating its potential as an anticancer drug candidate .
  • Antiviral Properties :
    Another area of research highlighted the antiviral properties of related piperazine compounds. These compounds were shown to inhibit the replication of viruses such as HSV-1, suggesting that this compound may also possess antiviral capabilities worth exploring further .

Future Research Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against cancer cells.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N,N'-Trimethyl-N'-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine?

  • Methodological Answer : The compound can be synthesized via multi-step alkylation and condensation reactions. For example:

  • Step 1 : React ethylenediamine derivatives with methylating agents (e.g., methyl iodide) under controlled pH to introduce tertiary amine groups .
  • Step 2 : Introduce the 4-methylpiperazine moiety via nucleophilic substitution. Ethanol or n-butanol is often used as a solvent with reflux conditions (2–3 hours) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/methanol eluent) ensures high purity .
    • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using 1H^{1}\text{H}-NMR .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

Technique Application Example from Evidence
1H^{1}\text{H}-/13C^{13}\text{C}-NMRAssign methyl, ethylenediamine backbone, and piperazinyl protonsConfirmed in phthalazine derivatives
IR SpectroscopyIdentify N-H stretching (if present) and tertiary amine vibrationsValidated in triazene derivatives
Mass Spectrometry (MS)Confirm molecular weight and fragmentation patternsUsed for compounds with similar complexity
  • Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the ethylenediamine backbone .

Q. What are the critical storage conditions to maintain stability?

  • Methodological Answer :

  • Store in anhydrous conditions under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation .
  • For hydrochloride salts, use desiccators with silica gel to avoid deliquescence .

Advanced Research Questions

Q. How can coordination chemistry studies elucidate its role as a ligand in transition-metal complexes?

  • Methodological Answer :

  • Experimental Design : React the compound with metal precursors (e.g., Pd(NO3_3)2_2) in ethanol/water at 60°C. Monitor ligand-to-metal ratio via atomic absorption spectroscopy .
  • Characterization : Use X-ray crystallography or EXAFS to determine coordination geometry. Reference similar ethylenediamine-Pd complexes .
  • Challenge : Competing ligands (e.g., pyridyl groups) may alter stability; optimize stoichiometry using Job’s plot analysis .

Q. How can discrepancies in bioactivity data across studies be resolved?

  • Methodological Answer :

  • Potential Causes : Purity (<95% by HPLC), assay conditions (pH, temperature), or solvent effects (DMSO vs. aqueous buffer) .
  • Resolution :

Validate purity via HPLC with a C18 column (acetonitrile/water gradient) .

Standardize bioassays (e.g., receptor-binding studies) using internal controls (e.g., known agonists/antagonists) .

Perform statistical meta-analysis to identify outliers .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Modifications : Vary substituents on the piperazinyl group (e.g., electron-withdrawing/-donating groups) .
  • Assays : Test derivatives in vitro (e.g., enzyme inhibition, receptor binding) and in vivo (e.g., pharmacokinetics in murine models) .
  • Computational Tools : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., histamine receptors) .

Q. How does the piperazinyl group influence pharmacokinetic properties?

  • Methodological Answer :

  • Solubility : Piperazine enhances water solubility via protonation at physiological pH. Measure logP via shake-flask method .
  • Bioavailability : Perform permeability assays (Caco-2 cells) and compare with non-piperazine analogs .
  • Metabolism : Use LC-MS to identify hepatic metabolites in microsomal incubations .

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